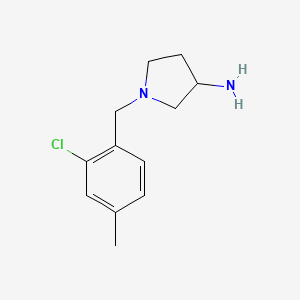

1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCYNOCVMMPQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-chloro-4-methylbenzyl pyrrolidine derivative

The following technical guide provides an in-depth analysis of the 2-chloro-4-methylbenzyl pyrrolidine scaffold, a critical intermediate in the synthesis of pharmaceutical agents (e.g., MAGL inhibitors) and agrochemicals.[1]

Executive Summary

The 2-chloro-4-methylbenzyl pyrrolidine moiety represents a privileged scaffold in medicinal chemistry.[1] It combines the lipophilic, metabolically stable properties of a polysubstituted benzene ring with the basicity and hydrogen-bond accepting capability of a saturated nitrogen heterocycle.[1] This specific substitution pattern—chlorine at the ortho position and a methyl group at the para position relative to the benzyl linker—provides unique steric and electronic properties that influence ligand binding affinity in targets such as Monoacylglycerol Lipase (MAGL) and various G-Protein Coupled Receptors (GPCRs).[1]

This guide details the physicochemical properties, synthetic pathways, and characterization protocols for the core scaffold: 1-(2-chloro-4-methylbenzyl)pyrrolidine .[1]

Physicochemical Profile

The core structure consists of a pyrrolidine ring N-alkylated with a 2-chloro-4-methylbenzyl group.[1][2][3][4] The presence of the chlorine atom introduces a distinct isotopic signature and lipophilicity modulation (

Molecular Specifications

The following data applies to the free base form of the core scaffold.

| Parameter | Value | Notes |

| IUPAC Name | 1-[(2-chloro-4-methylphenyl)methyl]pyrrolidine | Preferred IUPAC name |

| Molecular Formula | C₁₂H₁₆ClN | Base structure |

| Molecular Weight | 209.72 g/mol | Average mass |

| Monoisotopic Mass | 209.0971 Da | For High-Res MS ( |

| Heavy Atom Count | 14 | Non-hydrogen atoms |

| ClogP (Predicted) | ~3.3 - 3.7 | Highly lipophilic |

| H-Bond Acceptors | 1 | Tertiary amine |

| H-Bond Donors | 0 | In free base form |

Structural Visualization

The molecule features a "kinked" geometry due to the methylene bridge (

Synthetic Methodology

To ensure high purity and yield, the synthesis of 2-chloro-4-methylbenzyl pyrrolidine derivatives typically follows a Nucleophilic Substitution or Reductive Amination pathway.[1]

Protocol A: Nucleophilic Substitution (Standard)

This method is preferred for its operational simplicity and high conversion rates using commercially available benzyl halides.[1]

Reagents:

-

Substrate: 2-Chloro-4-methylbenzyl chloride (CAS: 209911-66-4)[1]

-

Nucleophile: Pyrrolidine (Excess or stoichiometric)[1]

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA)[1] -

Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-chloro-4-methylbenzyl chloride (1.0 eq) in anhydrous MeCN (0.2 M concentration).

-

Addition: Add anhydrous

(2.0 eq) followed by pyrrolidine (1.2 eq) dropwise at 0°C to control exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with Brine.[1] Dry over

.[1] -

Isolation: Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH/DCM) to yield the product as a pale yellow oil.

Protocol B: Reductive Amination (Alternative)

Used when the benzyl aldehyde is more accessible or to avoid over-alkylation.[1]

Reagents:

Workflow:

-

Mix aldehyde (1.0 eq) and pyrrolidine (1.1 eq) in DCE (Dichloroethane).

-

Add

(1.5 eq) and catalytic Acetic Acid.[1] Stir at RT for 16h.[1] -

Quench with saturated

and extract with DCM.

Synthetic Pathway Diagram

The following diagram illustrates the logic flow for selecting the synthetic route based on starting material availability.

Caption: Decision matrix for synthetic route selection based on precursor availability (Chloride vs. Aldehyde).

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

-

Aromatic Region: Look for the trisubstituted benzene pattern.[1] The 2-Cl, 4-Me pattern typically shows a doublet (H-6), a doublet of doublets (H-5), and a singlet (H-3) around 7.0–7.4 ppm.[1]

-

Benzylic Protons: A distinct singlet (

) appearing around -

Pyrrolidine Ring: Two multiplets:[1]

-

Methyl Group: A sharp singlet at

2.3 ppm (3H).[1]

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode).[1]

-

Molecular Ion:

.[1] -

Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a characteristic 3:1 ratio between the M+H (210.[1]1) and M+H+2 (212.[1]1) peaks.[1]

-

Validation Check: If the M+2 peak is absent or the ratio is incorrect, the chlorine atom is missing or the product is impure.[1]

-

Pharmaceutical Applications

The 2-chloro-4-methylbenzyl pyrrolidine scaffold is not merely a solvent or reagent; it is a pharmacophore used in the design of bioactive molecules.[1]

Monoacylglycerol Lipase (MAGL) Inhibition

Research indicates that benzyl-substituted nitrogen heterocycles are potent inhibitors of MAGL, an enzyme regulating the endocannabinoid system.[1]

-

Mechanism: The lipophilic benzyl group occupies the hydrophobic pocket of the MAGL active site, while the pyrrolidine nitrogen can interact with catalytic residues (often modified into carbamates or ureas for covalent inhibition).[1]

-

Significance: MAGL inhibitors are therapeutic targets for neuroinflammation and pain management.[1]

Agrochemicals (Insecticides)

Derivatives of this scaffold, particularly when coupled with spiro-systems or pyridazines, have demonstrated insecticidal activity (e.g., against Myzus persicae).[1] The 2-chloro-4-methyl substitution pattern is critical for metabolic stability in agricultural applications.[1]

SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) logic for this scaffold.

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to specific therapeutic and agrochemical endpoints.

References

-

PubChem. (2021).[1][6] 2-Chloro-4-{(2-Methylbenzyl)[(3s)-1-(Methylsulfonyl)pyrrolidin-3-Yl]amino}benzonitrile. National Library of Medicine.[1] Retrieved from [Link]

-

Kagoshima, Y., et al. (2021).[1] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

Bayer AG. (2017).[1][10] Spiroheterocyclic N-oxypiperidines as pesticides. US Patent US9771365B2.[1][10] Retrieved from

Sources

- 1. 1970163-57-5|(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 175205-45-5|1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1184965-21-6_CAS号:1184965-21-6_N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide - 化源网 [chemsrc.com]

- 4. WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-4-{(2-Methylbenzyl)[(3s)-1-(Methylsulfonyl)pyrrolidin-3-Yl]amino}benzonitrile | C20H22ClN3O2S | CID 16661548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1692258-60-8|(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 10. US9771365B2 - Spiroheterocyclic N-oxypiperidines as pesticides - Google Patents [patents.google.com]

Structural Informatics and Synthetic Methodologies for 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

Executive Summary

In contemporary medicinal chemistry, the design of CNS-active agents, chemokine receptor modulators, and metabolic enzyme inhibitors relies heavily on privileged bifunctional scaffolds. 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine is a highly versatile building block that combines a conformationally restricted, halogenated benzyl moiety with a basic pyrrolidine ring and a primary amine handle. This whitepaper provides an in-depth technical analysis of its structural informatics, pharmacophore rationale, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.

Chemical Identity & Structural Informatics

Accurate molecular representation is critical for computational screening and database indexing. The compound features a 1,2,4-trisubstituted benzene ring linked via a methylene bridge to the secondary nitrogen of a pyrrolidin-3-amine core.

-

IUPAC Name: 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

-

Canonical SMILES: Cc1cc(Cl)c(CN2CCC(N)C2)cc1

-

Standard InChI: InChI=1S/C12H17ClN2/c1-9-2-3-10(11(13)8-9)7-15-5-4-12(14)6-15/h2-3,8,12H,4-7,14H2,1H3

-

InChIKey: Generated via SHA-256 hashing of the Standard InChI string for exact structural lookups.

To facilitate predictive modeling and pharmacokinetic (PK) estimations, the core physicochemical properties are summarized below.

Quantitative Physicochemical Profile

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₇ClN₂ | Defines exact mass requirements for MS validation. |

| Molecular Weight | 224.73 g/mol | Highly ligand-efficient; leaves ~275 Da for further elaboration before hitting Lipinski's limit. |

| Exact Mass | 224.1080 m/z | Crucial for High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area (tPSA) | 29.3 Ų | Excellent for Blood-Brain Barrier (BBB) penetration (<90 Ų). |

| Hydrogen Bond Donors (HBD) | 1 | Provided by the primary amine (-NH₂). |

| Hydrogen Bond Acceptors (HBA) | 2 | Provided by the primary and tertiary amines. |

Pharmacophore Analysis & Mechanistic Rationale

The selection of the 1-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine scaffold in drug design is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

-

The 2-Chloro Substituent (Conformational Locking): The ortho-chlorine atom introduces significant steric bulk, which restricts the rotational freedom of the benzyl-pyrrolidine C-N bond. This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to target proteins (e.g., GPCRs) . Additionally, the electron-withdrawing nature of the halogen can participate in orthogonal halogen bonding within hydrophobic receptor pockets.

-

The 4-Methyl Substituent (Metabolic Shielding): Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently oxidize the para-position of aromatic rings. The installation of a para-methyl group blocks this metabolic vulnerability, significantly extending the compound's half-life while simultaneously increasing lipophilicity to drive membrane permeation.

-

The Pyrrolidin-3-amine Core (Bifunctional Handle): The tertiary nitrogen of the pyrrolidine ring is highly basic (pKa ~9.5) and remains protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (like aspartate) in receptor binding sites. The primary amine at the 3-position acts as an orthogonal synthetic handle, allowing researchers to easily append amides, ureas, or sulfonamides without cross-reactivity .

Synthetic Methodology: Reductive Amination Protocol

The most robust, scalable, and regioselective method for synthesizing this scaffold is a two-step sequence: a reductive amination followed by an acidic deprotection. This protocol prevents over-alkylation and ensures high purity.

Figure 1: Two-step synthetic workflow for 1-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine.

Step 1: Iminium Formation and Reductive Amination

Rationale: tert-Butyl pyrrolidin-3-ylcarbamate is utilized to temporarily mask the primary amine, ensuring the aldehyde reacts exclusively with the secondary ring nitrogen. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde into an alcohol .

-

Preparation: Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Catalysis: Add glacial acetic acid (1.5 eq) to catalyze the formation of the iminium ion. Stir at room temperature (RT) under an inert nitrogen atmosphere for 2 hours.

-

Reduction: Cool the reaction vessel to 0 °C. Add STAB (1.5 eq) portion-wise to control the exothermic reduction. Allow the mixture to warm to RT and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc-Deprotection and Salt Formation

Rationale: Acidic cleavage of the Boc group using anhydrous conditions yields the target compound as a dihydrochloride salt. This salt form is chemically stable, resists atmospheric oxidation, and is highly water-soluble for biological assays.

-

Cleavage: Dissolve the crude Boc-protected intermediate in a minimal volume of DCM. Add 4N HCl in dioxane (10.0 eq).

-

Precipitation: Stir at RT for 3 hours. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the highly polar dihydrochloride salt will precipitate out of the non-polar solvent mixture.

-

Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the pure 1-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine dihydrochloride.

Analytical Validation Workflow

To guarantee scientific integrity, the synthesized product must be subjected to a self-validating analytical workflow. The following spectroscopic markers definitively confirm the successful synthesis of the scaffold.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Expected Mass: The exact mass of the free base is 224.11 Da. The protonated molecular ion

will appear at m/z 225.1 . -

Isotopic Signature (Self-Validation): Because the molecule contains a single chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 225.1 (

) and m/z 227.1 (

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz (Analyzed as the dihydrochloride salt)

-

Aromatic Region (1,2,4-Trisubstitution Pattern): The aromatic protons will present a classic ABX spin system.

-

~7.40 ppm (d, J = 8.0 Hz, 1H): Proton at C6 (ortho to the methylene bridge).

-

~7.32 ppm (s, 1H): Proton at C3 (isolated between the chloro and methyl groups).

-

~7.18 ppm (dd, J = 8.0, 1.5 Hz, 1H): Proton at C5.

-

-

Methylene Bridge: A distinct singlet (or an AB quartet if rotation is highly restricted) integrating to 2H will appear downfield around 4.30 - 4.50 ppm , confirming the successful linkage of the benzyl group to the basic pyrrolidine nitrogen.

-

Methyl Group: A sharp singlet integrating to 3H at ~2.30 ppm confirms the presence of the para-methyl group.

References

- 3-aminopyrrolidine derivatives as modulators of chemokine receptors.Google Patents (US Patent 7,834,021 B2).

-

Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

-

Synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs. Asian Journal of Chemistry. Available at:[Link]

Biological Activity of Benzylpyrrolidin-3-amine Derivatives in Drug Discovery

[1][2]

Executive Summary

The benzylpyrrolidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Characterized by a semi-rigid five-membered nitrogen heterocycle, this scaffold offers unique stereochemical vectors (C3 chirality) and tunable physicochemical properties (N1 basicity).

This guide analyzes the utility of benzylpyrrolidin-3-amine derivatives in neuroscience (SNRIs, Sigma receptors) and virology (CCR5 antagonists), providing actionable structure-activity relationship (SAR) data and validated experimental protocols for synthesis and evaluation.

Part 1: Medicinal Chemistry & Structural Logic[1][2]

The Pharmacophore

The benzylpyrrolidin-3-amine core consists of three critical domains:

-

The Pyrrolidine Ring: Acts as a semi-rigid spacer.[2] Unlike piperidine (chair conformation), the pyrrolidine ring undergoes "pseudorotation" between envelope and twist conformations, allowing the C3 substituent to sample a specific cone of space.

-

The N1-Benzyl Moiety: Provides a hydrophobic anchor.[1][2] In many GPCR and transporter targets, this group occupies a hydrophobic pocket (e.g., the S1 pocket in proteases or hydrophobic clefts in monoamine transporters).

-

The C3-Amine Handle: The primary vector for functionalization.[1][2] It often serves as a hydrogen bond donor/acceptor or a linkage point to a second pharmacophore (e.g., an amide or urea).

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to the stereochemistry at C3 and the electronic nature of the benzyl ring.

Figure 1: SAR analysis of the benzylpyrrolidin-3-amine scaffold highlighting key modification zones.

Part 2: Therapeutic Case Studies

Neuroscience: Dual 5-HT/NA Reuptake Inhibitors (SNRIs)

One of the most potent applications of this scaffold is in the design of dual Serotonin (5-HT) and Noradrenaline (NA) Reuptake Inhibitors.

-

Lead Compound: N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine (e.g., Compound 12b [1]).[1][2][4]

-

Mechanism: The basic pyrrolidine nitrogen mimics the amino group of biogenic amines, interacting with the conserved aspartate residue in the transporter (SERT/NET). The benzyl group occupies the hydrophobic S1 pocket, while the pyran ring at C3 provides selectivity over the Dopamine Transporter (DAT).

-

Key Data:

Virology: CCR5 Antagonists (HIV Entry Inhibition)

The scaffold serves as a core for CCR5 antagonists, blocking the entry of R5-tropic HIV-1 strains.[1]

-

Modification: The C3-amine is typically acylated or converted to a urea (e.g., N-benzyl-3-pyrrolidinyl-ureas).[1][2]

-

Mechanism: These compounds bind to an allosteric hydrophobic cavity within the CCR5 transmembrane helices, preventing the conformational change required for gp120 binding and fusion.

-

Optimization: Replacing the N-methyl group of earlier pyrrolidine antagonists with N-benzyl significantly improves potency (IC₅₀ shifts from µM to low nM range) due to π-stacking interactions within the receptor [2].[1][2]

Part 3: Biological Mechanisms & Pathways[1][2]

The following diagram illustrates the mechanism of action for SNRI derivatives in the synaptic cleft.

Figure 2: Mechanism of action for benzylpyrrolidin-3-amine based SNRIs.[1][2] The drug blocks reuptake transporters, increasing neurotransmitter concentration in the synapse.

Part 4: Experimental Protocols

Synthesis: Reductive Amination Protocol

Objective: Synthesis of N-benzyl-N-heteroaryl-pyrrolidin-3-amines. Scope: Validated for gram-scale synthesis of library candidates.

Materials:

-

Primary Amine (e.g., 4-aminotetrahydropyran)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 1-benzylpyrrolidin-3-one (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM (0.2 M concentration). Add catalytic AcOH (1-2 drops) to adjust pH to ~5-6.[1][2] Stir at room temperature for 1 hour under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the ketone prior to imine formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for disappearance of the ketone (M+1 peak).[1][2]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Purify via flash column chromatography (SiO₂) using a gradient of DCM:MeOH:NH₄OH (95:5:0.5).

In Vitro Assay: Monoamine Uptake Inhibition

Objective: Determine IC₅₀ values for SERT/NET inhibition.

Protocol:

-

Cell Line: HEK293 cells stably expressing human SERT or NET.

-

Preparation: Harvest cells and resuspend in assay buffer (Tris-HCl containing NaCl, KCl, CaCl₂, MgCl₂).

-

Incubation: Plate cells (50,000/well) in 96-well plates. Add test compounds (benzylpyrrolidin-3-amine derivatives) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 min at 37°C.

-

Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+) or radiolabeled [³H]-5-HT / [³H]-NE.[1]

-

Termination: Incubate for 30 min. Terminate uptake by rapid washing with ice-cold buffer.[1][2]

-

Analysis: Measure fluorescence or radioactivity (scintillation counting).[2] Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Part 5: Data Summary & Future Outlook

Comparative Activity Profile

| Derivative Class | Target | Key Substituent (C3) | Potency (IC₅₀/Ki) | Reference |

| SNRI | hSERT / hNET | N-(Tetrahydro-2H-pyran-4-yl) | 4 nM / 12 nM | [1] |

| CCR5 Antagonist | CCR5 (GPCR) | N-Urea-linked-phenyl | < 50 nM | [2] |

| Sigma Ligand | σ1 Receptor | N-Acyl / N-Alkyl | 10-100 nM | [3] |

Future Perspectives

-

Metabolic Stability: The benzyl group is susceptible to CYP450 oxidation (debenzylation).[2] Future medicinal chemistry efforts should focus on electron-deficient benzyl rings (e.g., di-fluoro substitution) or bioisosteric replacements (e.g., pyridylmethyl) to improve metabolic half-life.[1]

-

Rigidification: Constraining the pyrrolidine ring (e.g., via azabicyclo systems) may improve selectivity by locking the bioactive conformation, reducing off-target binding to other aminergic GPCRs.

References

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007) URL:[Link]

-

CCR5 antagonists as anti-HIV-1 agents.[1][2][6][7] Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Source: Chemical & Pharmaceutical Bulletin (2004) URL:[6][Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (2021) URL:[Link]

Sources

- 1. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ベンジル-3-アミノピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]

- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 7. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Aminopyrrolidine Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale

The 3-aminopyrrolidine moiety has emerged as a privileged, highly versatile chiral scaffold in modern drug discovery and medicinal chemistry[1]. Characterized by its conformationally restricted five-membered nitrogenous ring and an exocyclic primary or secondary amine, this scaffold offers precise vector projection for hydrogen bonding and electrostatic interactions.

The inherent chirality at the C3 position allows medicinal chemists to exquisitely tune the spatial orientation of pharmacophores, which is critical for target selectivity and minimizing off-target toxicity[2]. Furthermore, the basicity of the pyrrolidine nitrogen can be modulated via substitution (e.g., alkylation, acylation, or incorporation into fused bicyclic systems) to optimize the lipophilic efficiency (LipE) and pharmacokinetic profiles of the resulting drug candidates[3].

Key Therapeutic Applications and SAR

Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[2]. Inhibiting DPP-4 prolongs the half-life of these hormones, enhancing glucose-dependent insulin secretion[2].

In the design of DPP-4 inhibitors, the 3-aminopyrrolidine scaffold frequently acts as a mimetic of the natural penultimate proline residue of the substrate[1]. Structure-Activity Relationship (SAR) studies reveal a strict stereochemical dependence: the (S)-enantiomer of 3-aminopyrrolidine derivatives typically aligns perfectly within the S1 and S2 pockets of the DPP-4 active site, yielding sub-micromolar potency, whereas the (R)-enantiomer exhibits drastically reduced affinity due to steric clashes[2].

Immunology & Oncology: PI3Kδ Inhibitors

The hyperactivation of the phosphoinositide 3-kinase delta (PI3Kδ) pathway is implicated in various immunodeficiencies and malignancies. In 2023, the FDA approved Leniolisib (Joenja), a selective small-molecule inhibitor of the p110δ subunit of PI3K, for the treatment of activated PI3K delta syndrome (APDS)[4]. Leniolisib features a critical (S)-3-aminopyrrolidine moiety bridging a tetrahydropyrido-pyrimidine core and a trifluoromethylated pyridine[4]. The chiral scaffold forces the molecule into a bioactive conformation that achieves an exceptional cellular IC50 of 0.056 µM against PI3Kδ, demonstrating the scaffold's utility in achieving kinase selectivity[4].

Neurology: GPCR and Transporter Ligands

Derivatives of (S)-1-benzyl-3-aminopyrrolidine have been extensively explored as ligands for central nervous system (CNS) targets, including dopamine (D2, D4) receptors, serotonin transporters (SERT), and Sigma-1 receptors[1]. The rigid pyrrolidine core allows for the precise spatial arrangement of aromatic appendages required to penetrate the hydrophobic binding pockets of these transmembrane proteins[1].

Quantitative Data Presentation

The following table summarizes the binding affinities and inhibitory potencies of key 3-aminopyrrolidine derivatives across different therapeutic targets, highlighting the profound impact of stereochemistry.

| Compound / Scaffold Class | Biological Target | Enantiomer | Potency (IC50 / Ki) | Reference |

| 2-Benzylpyrrolidine derivative | DPP-4 | (S) | IC50: 0.3 ± 0.03 µM | 2[2] |

| 2-Benzylpyrrolidine derivative | DPP-4 | (R) | IC50: > 10 µM | 2[2] |

| Leniolisib (CDZ173) | PI3Kδ | (S) | IC50: 0.056 µM | 4[4] |

| Indole Derivative 12a | Sigma-1 Receptor | (S) | Ki: 1.2 nM | 1[1] |

| Indole Derivative 7k | SERT | (S) | Ki: 5.63 ± 0.82 nM | 1[1] |

Mechanistic & Workflow Visualizations

Caption: Pathway of DPP-4 inhibition by 3-aminopyrrolidine derivatives regulating glucose.

Caption: Synthetic workflow for coupling the 3-aminopyrrolidine scaffold in Leniolisib.

Experimental Methodologies

Protocol 1: SNAr Coupling & Transfer Hydrogenation (Leniolisib Intermediate Synthesis)

Objective: Synthesis of the 3-aminopyrrolidine-functionalized intermediate via Nucleophilic Aromatic Substitution (SNAr) and subsequent benzyl deprotection[5]. Causality & Rationale: The SNAr reaction is driven by the electron-deficient nature of the pyrimidine ring. Triethylamine is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic 3-aminopyrrolidine[5]. For the deprotection step, catalytic transfer hydrogenation using Pd(OH)2/C and ammonium formate is selected over H2 gas to ensure chemoselectivity, avoiding the over-reduction of the heterocyclic core[5].

Step-by-Step Procedure:

-

SNAr Coupling: In a dry reaction vessel, dissolve 1.0 equivalent of Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine in an inert solvent.

-

Add 1.2 equivalents of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate and 2.5 equivalents of triethylamine[5].

-

Heat the mixture to 120 °C for 42 hours under a nitrogen atmosphere[5]. Self-Validation: Monitor the disappearance of the starting pyrimidine via LC-MS to ensure complete conversion before proceeding to workup.

-

Cool the reaction to room temperature, concentrate in vacuo, and purify via flash chromatography to isolate the Boc-protected intermediate (typically >90% yield)[5].

-

Transfer Hydrogenation (Deprotection): Dissolve the purified intermediate in methanol. Add 20% palladium hydroxide on carbon (Pd(OH)2/C) and an excess of ammonium formate[5].

-

Heat the suspension to 65 °C for 2 hours[5]. Causality: Ammonium formate decomposes thermally into NH3, CO2, and H2, providing a steady, mild source of hydrogen gas directly at the catalyst surface.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the debenzylated product[5].

Protocol 2: In Vitro Fluorometric Validation of DPP-4 Inhibition

Objective: Fluorometric determination of DPP-4 inhibitory activity and stereochemical preference of 3-aminopyrrolidine enantiomers[2]. Causality & Rationale: DPP-4 specifically cleaves dipeptides with proline or alanine at the penultimate position. Utilizing Gly-Pro-AMC as a substrate allows for a continuous kinetic assay because the enzymatic cleavage releases free AMC (7-amino-4-methylcoumarin), a highly fluorescent molecule. This provides a highly sensitive, self-validating readout of enzyme kinetics without requiring secondary coupling enzymes[2].

Step-by-Step Procedure:

-

Reagent Preparation: Prepare the assay buffer (Tris-HCl, pH 7.4) to mimic physiological conditions. Reconstitute human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate in the buffer[2].

-

Compound Dilution: Prepare a 10 mM stock of the (S)- and (R)-3-aminopyrrolidine test compounds in DMSO. Perform serial dilutions in the assay buffer to generate a 10-point concentration-response curve[2].

-

Equilibration: In a 96-well black microplate (selected to minimize fluorescence cross-talk), add 50 µL of the test compound and 25 µL of the DPP-4 enzyme solution per well. Incubate at 37 °C for 15 minutes to allow for equilibrium binding[2].

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic cleavage[2].

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at excitation/emission wavelengths of 360 nm / 460 nm[2].

-

Validation & Analysis: Include a vehicle control (DMSO only) to determine the uninhibited maximum enzyme velocity (Vmax), and a positive control (e.g., Sitagliptin) to validate assay sensitivity and dynamic range[2]. Calculate IC50 values using non-linear regression analysis of the initial reaction velocities.

References

-

NIH / PMC. "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies."[Link]

-

RHHZ. "FDA approved fluorine-containing drugs in 2023." [Link]

-

New Drug Approvals. "Leniolisib - New Drug Approvals."[Link]

-

ACS Publications. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." [Link]

Sources

Technical Guide: Solubility Profiling & Stock Preparation for 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

Executive Summary

Compound: 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine Molecular Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol Primary Application: Medicinal chemistry intermediate; scaffold for GPCR/Kinase ligand synthesis.

This guide provides a technical framework for handling, solubilizing, and storing 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine. As specific experimental solubility constants are often absent from public catalogs for this specialized intermediate, this document utilizes Structural Activity Relationship (SAR) inference derived from validated analogs (e.g., 1-(4-methylbenzyl)pyrrolidin-3-amine) and establishes a self-validating protocol for empirical determination.

Key Solubility Takeaway: The compound exhibits distinct solubility profiles depending on its ionization state. The free base is highly lipophilic (DMSO-soluble, water-insoluble), while the hydrochloride salt is hydrophilic (water-soluble).

Physicochemical Profile & Solubility Estimates[1][2][3][4]

To ensure accurate experimental design, we must first establish the physicochemical boundaries of the molecule. The presence of the 2-chloro substituent significantly increases lipophilicity compared to the non-chlorinated benzyl analog.

Table 1: Calculated & Predicted Properties

| Property | Value (Est.) | Significance |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate lipophilicity; suggests poor aqueous solubility for the neutral species. |

| pKa (Ring Nitrogen) | ~9.0 – 9.5 | Protonated at physiological pH (7.4). |

| pKa (Primary Amine) | ~10.0 – 10.5 | Highly basic; readily forms salts with mineral acids. |

| TPSA | ~38 Ų | Good membrane permeability potential; low polar surface area. |

Table 2: Solubility Data (DMSO vs. Water)

| Solvent | Form | Solubility Limit (Est.) | Handling Recommendation |

| DMSO | Free Base | > 50 mg/mL (High) | Preferred for Stock. Stable at -20°C. |

| DMSO | HCl Salt | ~10–20 mg/mL | Moderate. May require sonication. |

| Water (pH 7) | Free Base | < 0.5 mg/mL (Low) | Avoid. Risk of precipitation in biological media. |

| Water (pH < 4) | Salt/Acidified | > 50 mg/mL | High solubility due to diprotonation. |

| Ethanol | Free Base | > 20 mg/mL | Good alternative for evaporation protocols. |

Critical Insight: The "2-chloro" steric bulk may hinder crystal lattice packing, potentially enhancing solubility in organic solvents compared to the unsubstituted benzyl analog, but it further decreases water solubility due to the hydrophobic halogen effect.

Self-Validating Solubility Protocol

Since batch-to-batch variation (crystal polymorphism) affects solubility, you must validate the solubility of your specific lot. Follow this Step-Up Dissolution Protocol .

Workflow Visualization

The following diagram outlines the decision logic for preparing stock solutions based on the compound's form (Salt vs. Free Base).

Caption: Decision matrix for solubilizing 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine based on ionization state.

Detailed Protocol: Preparation of 10 mM Stock in DMSO

Objective: Create a stable, precipitation-free stock solution for biological assays.

-

Weighing: Accurately weigh ~2.25 mg of the compound (Free Base MW: 224.73).

-

Note: If using the HCl salt, adjust weight for the counterion (MW_salt = MW_base + 36.46).

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Sterile Filtered).

-

Why DMSO? It disrupts the crystal lattice of hydrophobic amines effectively while remaining miscible with aqueous assay buffers.

-

-

Dissolution Mechanics:

-

Vortex for 30 seconds.

-

If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Warning: Do not heat above 40°C to prevent degradation of the primary amine.

-

-

Visual Inspection: Hold the vial against a light source. The solution must be absolutely clear. Any turbidity indicates incomplete dissolution or salt contamination.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. DMSO is hygroscopic; keep tightly sealed to prevent water uptake, which causes precipitation.

Aqueous Dilution & Biological Application[3]

When introducing the DMSO stock into an aqueous buffer (e.g., cell culture media), the "Crash-Out" phenomenon is the primary risk. The hydrophobic 2-chloro-benzyl group drives aggregation when DMSO concentration drops below 1%.

The "Crash-Out" Prevention Strategy

-

Intermediate Dilution: Never add 100% DMSO stock directly to the cell well.

-

Step A: Dilute 10 mM stock 1:10 in culture media (Result: 1 mM compound, 10% DMSO).

-

Step B: Dilute Step A 1:100 into the final well (Result: 10 µM compound, 0.1% DMSO).

-

-

pH Buffering: Ensure the assay buffer is pH 7.4. The pyrrolidine nitrogen (pKa ~9.5) will protonate, aiding solubility. However, at pH > 10, the molecule becomes neutral and will precipitate.

Diagram: Serial Dilution Pathway

Caption: Serial dilution strategy to prevent compound precipitation (Crash-Out) in aqueous media.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

PubChem Compound Summary. (2025). "1-(4-Methylbenzyl)pyrrolidin-3-amine (Analog Data)." National Center for Biotechnology Information.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility protocols).

-

Ziath. (2006). "Samples in DMSO: What an end user needs to know." Laboratory Robotics Interest Group.

Comprehensive Analysis of pKa Values: 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

This guide provides an in-depth technical analysis of the pKa values for 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine , a specific scaffold often utilized in medicinal chemistry as a key intermediate for GPCR ligands and kinase inhibitors.

Executive Summary

1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine is a diamine scaffold characterized by two distinct basic centers: a primary exocyclic amine at the C3 position and a tertiary heterocyclic amine at the N1 position. Understanding the ionization constants (pKa) of these sites is critical for optimizing lead optimization parameters such as LogD, membrane permeability, and salt form selection.

Based on structural analogues and quantitative structure-activity relationship (QSAR) modeling, the molecule exhibits two macroscopic pKa values:

-

pKa₁ (Primary Amine, C3): ~9.74 ± 0.20 (Dominant basic center).[1][2]

-

pKa₂ (Tertiary Ring Amine, N1): ~8.20 – 8.60 (Modulated by the electron-withdrawing 2-chloro substituent).

Note: While the title references a "secondary amine," the standard IUPAC nomenclature for this structure indicates a primary amine (-NH₂) and a tertiary amine (N-benzyl). If the target molecule is an N-alkylated derivative (e.g., -NHMe), the pKa₁ would typically shift higher by 0.1–0.3 units due to alkyl inductive effects.

Physicochemical Profile & Structural Dissection

To accurately determine the pKa, one must deconstruct the molecule into its constituent electronic environments.

The Two Basic Centers

The molecule possesses two protonation sites. Their basicity is governed by solvation energy and electronic induction.

| Basic Center | Type | Predicted pKa | Structural Influence |

| Exocyclic Nitrogen (C3) | Primary Amine ( | 9.74 | Located on the pyrrolidine ring surface. High solvation stabilization of the conjugate acid ( |

| Endocyclic Nitrogen (N1) | Tertiary Amine ( | 8.40 | The ring nitrogen is directly attached to the benzyl group. Its basicity is lowered by steric hindrance (poor solvation of |

Impact of the 2-Chloro-4-methylbenzyl Group

The substitution pattern on the benzyl ring significantly alters the pKa of the N1 center compared to a standard 1-benzylpyrrolidine.

-

2-Chloro Substituent (Ortho): Chlorine is highly electronegative (

). Through the Inductive Effect (-I) , it pulls electron density away from the benzylic carbon, and subsequently from the N1 nitrogen. This destabilizes the protonated state, lowering the pKa of N1 by approximately 0.5–0.8 log units compared to unsubstituted benzyl analogues. -

4-Methyl Substituent (Para): The methyl group is weakly electron-donating via hyperconjugation (+I/+R ). This provides a minor stabilizing effect on the cation, slightly raising the pKa , but it is insufficient to fully counteract the strong -I effect of the ortho-chloro group.

Visualization of Electronic Effects

The following diagram illustrates the protonation sites and the electronic vectors influencing basicity.

Figure 1: Structural dissection of basic centers and substituent electronic effects.

Experimental Determination Protocol

For high-precision pKa determination of diamines with overlapping ionization constants, Potentiometric Titration is the gold standard. UV-metric methods are less suitable here as the pyrrolidine ring lacks a chromophore that shifts significantly upon protonation.

Materials & Equipment

-

Instrument: Mettler Toledo T5/T7 Autotitrator or Sirius T3.

-

Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

-

Solvent: 0.15 M KCl (ionic strength adjustor). If solubility is low (< 1 mM), use a Methanol/Water cosolvent system (Yasuda-Shedlovsky extrapolation).

-

Analyte: >5 mg of pure 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine hydrochloride salt.

Step-by-Step Methodology

Step 1: System Preparation

-

Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.[2][3]

-

Purge the titration vessel with Nitrogen or Argon to remove dissolved

(which acts as an interfering acid). -

Thermostat the vessel to 25.0 °C ± 0.1 °C.

Step 2: Sample Dissolution

-

Weigh accurately ~3–5 mg of the sample.

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Note: Since the sample is likely an amine, start with an acidified solution. Add a known excess of 0.1 M HCl to ensure the molecule is fully protonated (

form).

Step 3: Titration (Acid-to-Base)

-

Titrate with 0.1 M KOH using dynamic dosing (smaller increments near inflection points).

-

Record pH vs. Volume of titrant.

-

Continue titration until pH reaches ~12.0 to ensure deprotonation of both amine sites.

Step 4: Data Processing (Bjerrum Plot)

-

Calculate the average number of protons bound (

) at each pH point. -

Plot

vs. pH. -

The half-integral points (

and -

Use non-linear least squares regression (e.g., Hyperquad or proprietary software) to refine the constants.

Experimental Workflow Diagram

Figure 2: Potentiometric titration workflow for diamine pKa determination.

Implications for Drug Development

Understanding these values is crucial for predicting the biopharmaceutical behavior of the molecule.

Solubility & Salt Selection

-

Physiological pH (7.4):

-

Since pKa₁ ~ 9.7 and pKa₂ ~ 8.4, both nitrogens will be predominantly protonated at pH 7.4.

-

The molecule will exist primarily as a dication (

) or monocation ( -

Solubility: High aqueous solubility is expected at neutral pH.

-

-

Salt Form: The high basicity suggests that stable salts can be formed with strong acids (e.g., Dihydrochloride, Fumarate).

Membrane Permeability (LogD)

-

While the ionized form aids solubility, it hinders passive diffusion across lipid membranes.

-

Permeability will be optimal in the intestinal environment (pH 6.5–7.5) only if there is a sufficient fraction of the neutral species, or if active transport is utilized.

-

However, with pKa > 9, the neutral fraction at pH 7.4 is very low (< 1%). This suggests the molecule may require a prodrug strategy or reliance on specific transporters if CNS penetration is required.

References

-

ChemicalBook. (2025). (S)-(+)-1-Benzyl-3-aminopyrrolidine Properties and pKa Data. Retrieved from

-

National Institutes of Health (NIH). (2025). 1-Benzyl-3-aminopyrrolidine - PubChem Compound Summary. PubChem.[4][5][6] Retrieved from

-

Sigma-Aldrich. (2025). 1-Benzyl-3-aminopyrrolidine 95% Specification Sheet. Merck KGaA. Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

Sources

- 1. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 2. (R)-(-)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 [chemicalbook.com]

- 3. 1-Benzyl-3-pyrrolidinone | 775-16-6 [chemicalbook.com]

- 4. 2-Chloro-4-{(2-Methylbenzyl)[(3s)-1-(Methylsulfonyl)pyrrolidin-3-Yl]amino}benzonitrile | C20H22ClN3O2S | CID 16661548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | C21H26ClN3O2 | CID 4452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Risk Assessment and Safety Protocols for Substituted Benzylpyrrolidin-3-amines

Content Type: Technical Safety Guide / Whitepaper Audience: Medicinal Chemists, process Safety Engineers, and HSE Officers in Drug Discovery.[1]

Executive Summary & Chemical Context[2][3][4][5][6]

Substituted benzylpyrrolidin-3-amines are critical pharmacophores in medicinal chemistry, frequently serving as scaffolds for GPCR ligands, kinase inhibitors, and monoamine transporter modulators.[1] Their utility stems from the semi-rigid pyrrolidine ring, which orients substituents in defined vectors, and the basic amine, which often serves as a key hydrogen bond donor/acceptor in protein binding pockets.

However, the safety profile of this class is often under-documented in early-stage discovery.[1] This guide provides a Read-Across Safety Assessment , using the parent compound 1-Benzylpyrrolidin-3-amine (CAS: 18471-40-4) as a toxicological anchor to predict hazards for novel substituted derivatives.[1]

Structural Hazard Analysis

The molecule presents a dual-hazard profile:

-

The Pyrrolidine Amine: A secondary or primary amine functionality responsible for basicity, corrosivity, and potential nitrosamine formation.

-

The Benzyl Moiety: Increases lipophilicity (LogP), facilitating dermal absorption and blood-brain barrier (BBB) penetration, potentially amplifying systemic toxicity.

Hazard Identification (GHS Classification)

Since specific SDSs may not exist for novel derivatives (e.g., 4-fluoro or 3-methyl analogs), researchers must adopt a "worst-case" provisional classification based on the parent scaffold.[1]

Baseline Hazards (Anchor: 1-Benzylpyrrolidin-3-amine)[1][7]

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2] | DANGER |

| Skin Corrosion/Irritation | Cat 2 / 1B* | H315: Causes skin irritation (Potential H314 Corrosive).[1] | WARNING |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] | WARNING |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] | WARNING |

| Sensitization | Cat 1 (Pred.)[1] | H317: May cause an allergic skin reaction (Amine characteristic).[1] | WARNING |

*Note: While often labeled Irritant (Cat 2), many low-molecular-weight amines exhibit pH > 11.5 and should be handled as Corrosives (Cat 1B) until proven otherwise.[1]

Visualization: Structural Hazard Mapping

The following diagram maps specific chemical moieties to their functional hazards.

Caption: Functional decomposition of benzylpyrrolidin-3-amine hazards.[1] The benzyl group aids permeation, while the amine drives reactivity and toxicity.

Critical Protocol: Nitrosamine Risk Management

Context: The secondary amine motif within the pyrrolidine ring (or if the 3-amine is secondary) is a high-risk precursor for N-nitrosamines, which are potent carcinogens (ICH M7 / FDA Guidelines).[1]

The "Nitrite-Free" Workflow

Objective: Prevent the formation of N-nitroso-1-benzylpyrrolidin-3-amine during synthesis and storage.[1]

-

Reagent Segregation:

-

NEVER store benzylpyrrolidin-3-amines in the same secondary containment as nitrosating agents (e.g., Sodium Nitrite, tert-Butyl nitrite, Nitric acid).[1]

-

Audit Solvents: Ensure solvents (DCM, THF) are free of nitrate impurities.

-

-

Quenching Protocol:

-

If a reaction step involves nitrites (e.g., diazotization), the workup must include a quenching step (e.g., Sulfamic acid or Ascorbic acid) to destroy excess nitrite before the pH is adjusted to basic conditions where the free amine is generated.

-

-

Water Quality: Use only purified water (low nitrate/nitrite) for aqueous washes.

Safe Handling & Storage Guidelines

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale (Causality) |

| Gloves (Primary) | Laminate film (Silver Shield) or High-grade FKM | Amines can permeate standard Nitrile gloves rapidly.[1] |

| Gloves (Splash) | Double-gloved Nitrile (min 5 mil) | Acceptable only for incidental splash protection; change immediately upon contact.[1] |

| Respiratory | P100 / ABEK Filter (if outside hood) | High volatility of lower MW analogs; prevents inhalation of corrosive vapors.[1] |

| Eye Protection | Chemical Goggles + Face Shield | Alkaline burns to the cornea can cause permanent blindness; safety glasses are insufficient for liquids. |

Handling Workflow for Novel Analogs

Caption: Decision tree for handling novel benzylpyrrolidin-3-amine derivatives based on data availability.

Emergency Response Protocols

Inhalation (The "Amine Fog" Risk)

-

Mechanism: Amine vapors react with moisture in the respiratory tract to form alkaline solutions, causing edema.

-

Action: Remove victim to fresh air immediately. Do not use mouth-to-mouth resuscitation (risk of secondary contamination to rescuer).[1] Use a bag-valve mask.[1]

Skin Contact

-

Contraindication: Do NOT use vinegar or acidic solutions to neutralize.[1] The heat of neutralization can worsen the chemical burn.

-

Action: Flush with copious water for 15+ minutes.

Spills

-

Absorbent: Use vermiculite or sand.[1]

-

Avoid: Do not use sawdust or cellulose (potential fire hazard with strong bases).[1]

-

Decontamination: Wipe area with dilute non-ionic surfactant.[1]

Toxicology: Structure-Activity Relationship (SAR)[1]

When specific data is absent, use this SAR table to estimate risk shifts based on substituents:

| Substituent on Benzyl Ring | Predicted Effect on Toxicity | Mechanism |

| -H (Parent) | Baseline (Toxic Oral) | Moderate metabolic clearance.[1] |

| -F, -Cl (Halogens) | Increased Toxicity | Blocks metabolic oxidation sites (para/ortho), increasing half-life and systemic exposure.[1] |

| -OMe (Methoxy) | Decreased Toxicity | Provides a handle for metabolic O-demethylation and rapid clearance.[1] |

| -CF3 (Trifluoromethyl) | High Toxicity | Increases lipophilicity significantly; enhances CNS penetration.[1] |

Waste Disposal & Environmental Fate[1]

-

Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1]

-

Ecotoxicity: Amines are generally toxic to aquatic life (LC50 < 10 mg/L).[1] Prevent entry into drains.

-

Disposal Stream:

-

Collect in "Basic Organic Waste" containers.

-

CRITICAL: Ensure the waste container does not contain heavy metal oxidizers (Chromium VI, Permanganate) to prevent fire/explosion.

-

References

-

PubChem. (n.d.). Compound Summary: 1-Benzylpyrrolidin-3-amine (CAS 18471-40-4).[1][3] National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved March 5, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2011).[4][5] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[5] Retrieved March 5, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine via reductive amination

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine , a high-value scaffold often utilized in the development of GPCR antagonists (e.g., CCR4, CXCR3) and kinase inhibitors.

The synthesis employs a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) .[1] Unlike traditional methods using sodium cyanoborohydride (

Strategic Rationale & Reaction Design

The Challenge of Regioselectivity

Direct reductive amination of 2-chloro-4-methylbenzaldehyde with free 3-aminopyrrolidine presents a significant chemoselectivity challenge. The substrate contains two nucleophilic nitrogen atoms:

-

Secondary Ring Amine (N1): Higher basicity (

), sterically accessible. -

Primary Exocyclic Amine (N3): Lower basicity (

), but highly nucleophilic toward imine formation.

Risk: Reacting the unprotected diamine often leads to a statistical mixture of N1-alkylation, N3-alkylation, and N1,N3-bis-alkylation (polymerization).

Solution: This protocol employs tert-butyl pyrrolidin-3-ylcarbamate . The Boc-group renders the N3 position non-nucleophilic, forcing the reaction exclusively at the N1 ring nitrogen.

Choice of Reducing Agent (STAB)

We utilize Sodium Triacetoxyborohydride (STAB) based on the foundational work of Abdel-Magid et al.

-

Mechanism: STAB is less basic than

, allowing the aldehyde and amine to coexist in solution without reducing the aldehyde to the alcohol. -

Selectivity: It selectively reduces the protonated iminium ion (formed in situ) faster than the carbonyl group.

-

Safety: It avoids the generation of toxic cyanide byproducts associated with

.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway ensuring regiocontrol via Boc-protection strategy.

Materials & Stoichiometry

| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Notes |

| 2-Chloro-4-methylbenzaldehyde | Electrophile | 154.59 | 1.0 | Solid; check for oxidation (benzoic acid) before use. |

| tert-butyl pyrrolidin-3-ylcarbamate | Nucleophile | 186.25 | 1.0 - 1.1 | Slight excess ensures complete consumption of aldehyde. |

| Sodium Triacetoxyborohydride (STAB) | Reductant | 211.94 | 1.4 - 1.5 | Moisture sensitive. Dispense quickly. |

| Acetic Acid (AcOH) | Catalyst | 60.05 | 1.0 - 2.0 | Optional; accelerates imine formation if reaction is sluggish. |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | Anhydrous preferred (0.1 - 0.2 M concentration). |

| Trifluoroacetic Acid (TFA) | Deprotection | 114.02 | 10-20 | Used in Step 2. |

Experimental Protocol

Phase 1: Reductive Amination (N-Alkylation)[1]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-methylbenzaldehyde (1.0 eq) in anhydrous DCM (concentration ~0.15 M).

-

Amine Addition: Add tert-butyl pyrrolidin-3-ylcarbamate (1.05 eq) in one portion.

-

Note: If the aldehyde is sterically hindered (the 2-Cl substituent adds steric bulk), add Acetic Acid (1.0 eq) at this stage to catalyze imine formation.

-

-

Imine Formation: Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

or Ar).-

Checkpoint: The solution may become slightly cloudy or change color, indicating imine formation.

-

-

Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add STAB (1.4 eq) portion-wise over 5–10 minutes.

-

Reaction: Remove the ice bath and stir at RT for 4–16 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the aldehyde (UV 254nm).

-

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

Phase 2: Boc-Deprotection

-

Dissolution: Dissolve the crude intermediate from Phase 1 in DCM (approx. 5 mL per gram of substrate).

-

Acidification: Add Trifluoroacetic Acid (TFA) slowly (Ratio DCM:TFA = 2:1 or 4:1 v/v).

-

Reaction: Stir at RT for 1–3 hours. Monitor by LCMS (mass shift: [M+H] - 100).

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Critical Step: Slowly add saturated

or -

Extract with DCM (3x) or Chloroform/Isopropanol (3:1) if the product is water-soluble.

-

Dry over

, filter, and concentrate.[1][5]

-

Phase 3: Purification (Optional)

If high purity (>98%) is required for biological assays:

-

Flash Column Chromatography: Use amine-functionalized silica or standard silica with an eluent of DCM:MeOH:NH4OH (90:10:1).

-

Salt Formation: Dissolve the free amine in

and add

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree helps navigate common experimental deviations.

Figure 2: Troubleshooting logic for the reductive amination step.

Key Insights:

-

Steric Hindrance: The ortho-chloro group on the aldehyde sterically hinders the carbonyl carbon. If conversion is low (<50% after 4 hours), the addition of Acetic Acid is mandatory to protonate the carbonyl oxygen and facilitate nucleophilic attack.

-

Water Content: STAB tolerates small amounts of water, but excessive moisture will hydrolyze the imine back to the aldehyde, which STAB then reduces to the benzyl alcohol (dead-end byproduct). Use molecular sieves if solvents are wet.

-

Order of Addition: Always allow the amine and aldehyde to mix before adding the reducing agent to minimize direct reduction of the aldehyde.

Safety & Compliance (E-E-A-T)

-

2-Chloro-4-methylbenzaldehyde: Causes skin irritation and serious eye damage.[6] Handle in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction. Flammable solid. While safer than Cyanoborohydride, it still generates hydrogen gas on quench.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns.[7]

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[8][10]

-

Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-4-methylbenzaldehyde."

-

BenchChem. "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. fishersci.com [fishersci.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 13553331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 10. semanticscholar.org [semanticscholar.org]

Application Notes: A Comprehensive Guide to Amide Coupling with 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

Introduction: The Central Role of the Amide Bond and a Versatile Pyrrolidine Building Block

The amide bond is an indispensable cornerstone of modern medicinal chemistry and pharmaceutical development.[1][2] Its prevalence is remarkable, found in approximately 25% of all available drugs and forming the fundamental backbone of peptides and proteins.[3] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently executed reactions in the journey of drug discovery.[2] However, the direct reaction is often impractical due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4][5] This necessitates the activation of the carboxylic acid, a challenge that has spurred the development of a vast arsenal of coupling reagents.[2][5]

This guide focuses on protocols for the versatile building block, 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine . This secondary amine incorporates several key structural features: a pyrrolidine ring, a common scaffold in bioactive molecules known for introducing conformational rigidity[6]; and a substituted benzyl group whose chloro and methyl functionalities provide handles for probing structure-activity relationships (SAR) through steric and electronic modifications.[7] Mastering the coupling of this amine is crucial for researchers aiming to synthesize novel chemical entities for drug development programs.

This document provides an in-depth exploration of the underlying mechanisms, a selection of robust, field-proven protocols, and practical guidance on purification and troubleshooting.

The Mechanism: Activating the Carboxylic Acid

The formation of an amide bond via coupling reagents is a two-step process.[1] The core principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[8][9]

-

Activation: The carboxylic acid reacts with a coupling reagent (e.g., a carbodiimide like EDC or a uronium salt like HATU) to form a highly reactive activated ester or a similar intermediate.[1][8] In many protocols, additives like 1-hydroxybenzotriazole (HOBt) are included. These additives rapidly convert the initial activated species into a secondary, more stable active ester that is less prone to side reactions like racemization, a critical consideration when working with chiral carboxylic acids.[8]

-

Nucleophilic Attack: The amine, in this case, 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, acts as a nucleophile and attacks the carbonyl carbon of the activated intermediate. This step forms a tetrahedral intermediate which then collapses, expelling the leaving group (derived from the coupling reagent) and forming the stable amide bond.[9]

Protocol Selection: EDC/HOBt vs. HATU

The choice of coupling reagent is critical and depends on the specific substrates. For 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, both classic carbodiimide-based methods and modern uronium salt-based methods are highly effective.

-

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which is a major advantage as its urea byproduct can be easily removed during aqueous workup.[10][11] Paired with HOBt, it is a cost-effective, reliable, and widely used system for a broad range of substrates.[12]

-

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate is a uronium salt-based coupling reagent known for its high efficiency, fast reaction times, and effectiveness with sterically hindered or electron-deficient substrates.[10][12][13] It is often the reagent of choice for challenging couplings where other methods may fail.[13]

Protocol 1: Amide Coupling using EDC and HOBt

This protocol details a standard, robust procedure for coupling a generic carboxylic acid with 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine using EDC and HOBt.

Reagents and Materials

| Reagent | M.W. | Equivalents | Amount (1.0 mmol scale) |

| Carboxylic Acid (R-COOH) | - | 1.0 | 1.0 mmol |

| 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine | 238.75 | 1.1 | 262.6 mg |

| EDC·HCl | 191.70 | 1.2 | 230.0 mg |

| HOBt (anhydrous) | 135.12 | 1.2 | 162.1 mg |

| DIPEA | 129.24 | 2.5 | 434 µL |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

EDC Addition: Add EDC·HCl (1.2 eq) to the stirred solution portion-wise over 5 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quench: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Quench by adding 20 mL of water.

-

Workup - Wash: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 20 mL of brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[12]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for more challenging substrates, such as sterically hindered carboxylic acids, or when faster reaction times are desired.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lab Reporter [fishersci.se]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. file.globalso.com [file.globalso.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Procedure for N-alkylation of 3-aminopyrrolidine with 2-chloro-4-methylbenzyl chloride

This Application Note is structured to guide drug discovery professionals through the regioselective synthesis of 1-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine .

Executive Summary & Chemical Strategy

The coupling of 3-aminopyrrolidine (1) with 2-chloro-4-methylbenzyl chloride (2) presents a classic nucleophilic substitution challenge: Regioselectivity .

The starting scaffold, 3-aminopyrrolidine, contains two nucleophilic nitrogen centers:

-

The Endocyclic Secondary Amine (Pyrrolidine N1): Highly nucleophilic (

), sterically accessible, and electronically enriched by the ring structure. -

The Exocyclic Primary Amine (C3-NH2): Moderately nucleophilic (

), prone to over-alkylation (bis-alkylation) if uncontrolled.

The Objective: The target pharmacophore in most medicinal chemistry applications (e.g., chemokine receptor antagonists, GPCR ligands) requires alkylation at the pyrrolidine nitrogen (N1) , leaving the primary amine free for further diversification (e.g., amide coupling).

The Solution: While direct alkylation is possible due to the higher nucleophilicity of the secondary amine, it often yields 10-15% of chemically distinct impurities (primary amine alkylation or bis-alkylation). Therefore, this guide presents two protocols:

-

Protocol A (The "Gold Standard"): Utilizes tert-butyl carbamate (Boc) protection of the primary amine to guarantee 100% regioselectivity. Recommended for scale-up and GLP synthesis.

-

Protocol B (The "Rapid Screen"): A direct alkylation method optimized with stoichiometry and temperature control. Recommended for initial HTS library generation.

Reaction Pathway & Mechanism[1]

The following diagram illustrates the competing pathways and the strategic advantage of the protected route.

Figure 1: Mechanistic pathway comparing direct alkylation risks vs. the protected synthesis route.

Materials & Reagents

| Reagent | MW ( g/mol ) | Role | Grade/Purity |

| 3-(Boc-amino)pyrrolidine | 186.25 | Substrate (Protocol A) | >97% |

| 3-Aminopyrrolidine (racemic) | 86.14 | Substrate (Protocol B) | >95% |

| 2-Chloro-4-methylbenzyl chloride | 175.05 | Electrophile | >97% |

| Potassium Carbonate (K₂CO₃) | 138.21 | Base (HCl Scavenger) | Anhydrous, Powder |

| Acetonitrile (MeCN) | 41.05 | Solvent | HPLC Grade |

| Trifluoroacetic Acid (TFA) | 114.02 | Deprotection Agent | Reagent Grade |

| Dichloromethane (DCM) | 84.93 | Solvent | ACS Grade |

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Protected Route)

Recommended for: Scale-up (>1g), Medicinal Chemistry Lead Optimization.

Rationale: By blocking the primary amine with a Boc group, the pyrrolidine nitrogen becomes the only available nucleophile, eliminating regio-isomers.

Step 1: N-Alkylation

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Boc-amino)pyrrolidine (1.0 equiv, 5.0 mmol, 931 mg) and anhydrous Acetonitrile (25 mL).

-

Base Addition: Add K₂CO₃ (2.0 equiv, 10.0 mmol, 1.38 g). Stir the suspension at room temperature for 10 minutes.

-

Alkylation: Add 2-chloro-4-methylbenzyl chloride (1.05 equiv, 5.25 mmol, 919 mg) dropwise over 5 minutes.

-

Note: The benzyl chloride is a lachrymator; handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Boc-amine) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KCl) through a Celite pad. Concentrate the filtrate in vacuo to yield the crude intermediate: tert-butyl (1-(2-chloro-4-methylbenzyl)pyrrolidin-3-yl)carbamate.

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the crude intermediate in DCM (10 mL).

-

Acidolysis: Add TFA (5 mL) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

-

Observation: CO₂ gas evolution will occur.

-

-

Quench & Isolation: Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the salt and liberate the free amine.

-

Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Yield: Expect 85–92% overall yield.

Protocol B: Direct Alkylation (Rapid Route)

Recommended for: High-Throughput Screening (HTS), Initial Hit Generation.

Rationale: Exploits the nucleophilicity difference (

-

Setup: Dissolve 3-aminopyrrolidine (1.0 equiv, 5.0 mmol, 430 mg) in DMF (15 mL).

-

Critical: If using the dihydrochloride salt, add 2.2 equiv of DIPEA first to liberate the free base.

-

-

Cooling: Cool the solution to 0°C (Ice bath). Lower temperature enhances regioselectivity.

-

Addition: Add DIPEA (1.1 equiv, 5.5 mmol, 0.96 mL). Then, add 2-chloro-4-methylbenzyl chloride (0.9 equiv, 4.5 mmol, 787 mg) dropwise.

-

Expert Tip: Use a deficiency of the alkylating agent (0.9 equiv) to ensure the highly nucleophilic pyrrolidine consumes all the electrophile before the primary amine can react.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Purification (Required): The crude will contain ~10% unreacted amine.

-

Perform an acid-base extraction: Acidify to pH 3 (extracts impurities), wash with ether, then basify aqueous layer to pH 12 and extract product into DCM.

-

Analytical Validation

To confirm the identity of 1-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine , ensure the following spectral characteristics:

| Method | Expected Signal | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (2-chloro-4-methylbenzyl group). | |

| Benzylic -CH₂- connecting to Pyrrolidine N1. | ||

| C3-H (Methine) adjacent to primary amine. | ||

| Methyl group on the aromatic ring. | ||

| LC-MS (ESI+) | [M+H]⁺ = 225.1 / 227.1 | Consistent with Cl isotope pattern (3:1 ratio). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bis-alkylation observed (Protocol B) | Excess alkylating agent or high temperature. | Reduce benzyl chloride to 0.85 equiv; maintain 0°C longer. Switch to Protocol A. |

| Low Yield (Protocol A) | Incomplete deprotection or loss during workup. | Ensure aqueous layer is pH > 12 during extraction (amine is water-soluble at neutral pH). |

| Emulsion during workup | DMF presence. | Wash organic layer with 5% LiCl solution to remove DMF before separation. |

References

-

Chemical Structure & Properties: PubChem. 3-Aminopyrrolidine Compound Summary. National Library of Medicine. Link

-

Synthetic Methodology: Verardo, G., et al. "Synthesis of N-Heterocycles."[1] Synthesis, 1999.[1] (General procedures for pyrrolidine alkylation). Link

-

Regioselectivity Insights: Beilstein Journal of Organic Chemistry, 2008, 4, No. 20. (Discusses pyrrolidine N-acylation/alkylation selectivity in DPP-IV inhibitors). Link

-

Reagent Data: Sigma-Aldrich. 1-Benzyl-3-aminopyrrolidine Product Sheet. (Demonstrates commercial precedence of N1-benzyl isomers). Link

Sources

Application Note: Stereospecific Synthesis of (R)- and (S)-1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the robust, stereospecific preparation of (R)- and (S)-1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, a versatile chiral building block often employed in the synthesis of GPCR antagonists (e.g., CCR1/CCR2) and kinase inhibitors.

Executive Summary